

QAQ Dichloride: Mechanism of Action & Technical Guide[1]

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Compound of Interest

Compound Name: QAQ dichloride

Cat. No.: B1191935

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Executive Summary

QAQ dichloride (Quaternary Ammonium-Azobenzene-Quaternary Ammonium) is a membrane-impermeant, photoswitchable ion channel blocker designed for the optical control of neuronal excitability.[1][2] Structurally derived from the local anesthetic lidocaine (specifically its permanently charged derivative QX-314), QAQ features a photochromic azobenzene core flanked by two quaternary ammonium groups.[1][2][3]

Its mechanism of action relies on a "Trojan Horse" strategy: the molecule is too large and charged to cross the lipid bilayer but enters cells specifically through large-pore nociceptive ion channels (TRPV1, P2X7) when they are dilated by agonists.[1] Once intracellular, QAQ blocks voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels in its trans configuration.[1][2] Illumination with UV light (360–380 nm) isomerizes QAQ to its cis form, relieving the blockade and restoring neuronal excitability.[1]

Chemical Architecture & Properties[1][2][4][5]

QAQ is a bis-quaternary ammonium compound.[1][2][3] Its design integrates the pore-blocking pharmacophore of lidocaine with a light-sensitive switch.[1][2]

Property	Specification
Chemical Name	2,2'-[1,2-Diazenediylbis(4,1-phenyleneimino)bis[N,N,N-triethyl-2-oxo-ethanaminium] dichloride
Molecular Formula	C ₂₈ H ₄₄ Cl ₂ N ₆ O ₂
Molecular Weight	567.6 g/mol
Core Motif	Azobenzene (Photoswitch)
Functional Groups	Two quaternary ammonium heads (Permanent +1 charge each)
Solubility	Water, DMSO
Purity Requirement	≥98% (HPLC) for electrophysiology

Structure-Function Logic[1][2]

- Quaternary Ammoniums: Provide the positive charge necessary to bind to the inner vestibule of voltage-gated channels (mimicking the protonated form of local anesthetics).[1] These charges also render the molecule membrane-impermeant, preventing non-specific entry into non-target cells.[1]
- Azobenzene Linker: Acts as the steric gatekeeper.[1] In the extended trans state (approx. 17 Å long), the molecule spans the channel pore effectively.[1] In the bent cis state (approx. 10 Å), the effective length shortens, and the geometry becomes incompatible with the binding site, reducing affinity.[1]

Mechanism of Action: The "Trojan Horse" & Optical Switch

The pharmacological activity of QAQ operates in two distinct phases: Selective Entry and Optical Modulation.[1][2]

Phase 1: Selective Entry (The Trojan Horse)

Unlike lipophilic anesthetics (e.g., lidocaine), QAQ cannot diffuse across the plasma membrane.^[1] It requires a specific entry route:

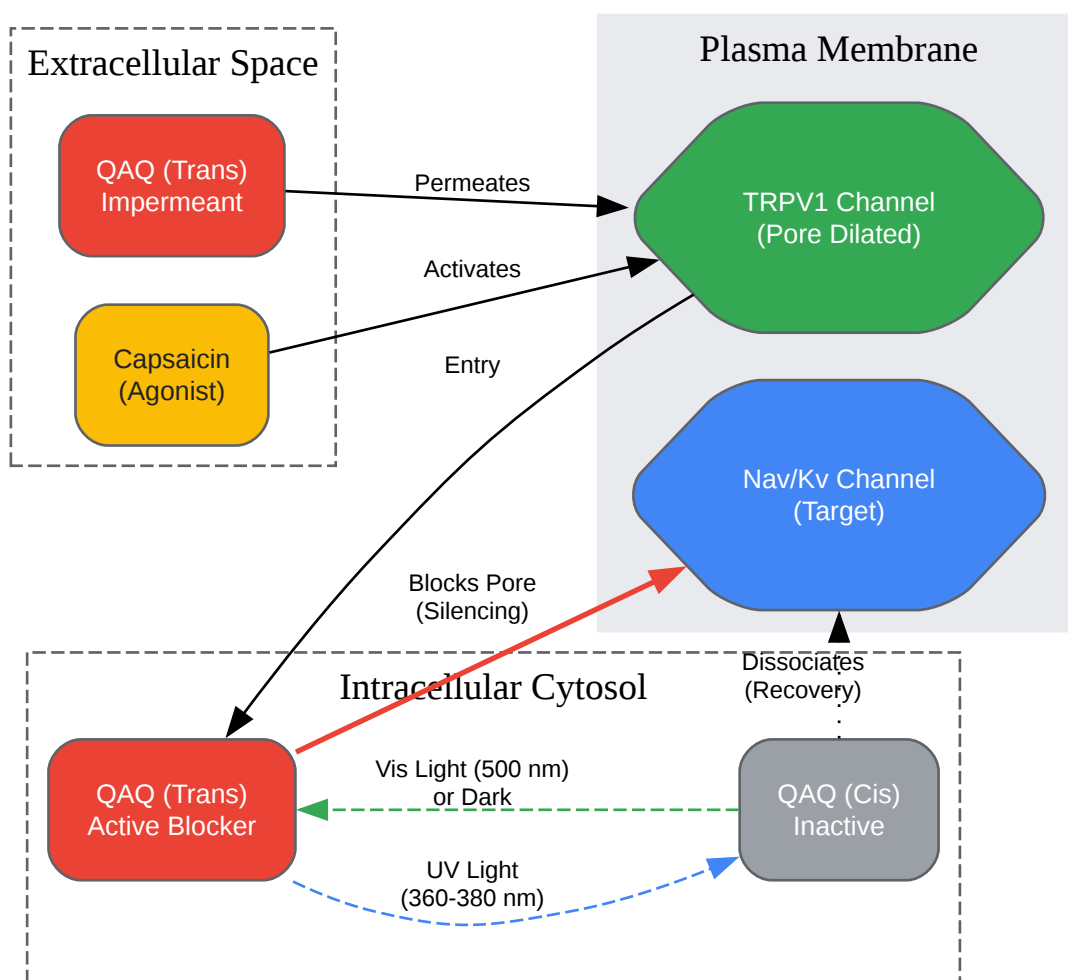
- TRPV1 Channels: Activated by Capsaicin or noxious heat.^[1] The TRPV1 pore dilates sufficiently to allow the passage of large organic cations like QAQ.
- P2X7 Receptors: Activated by high concentrations of ATP.^[1]
- Selectivity: Since TRPV1 is predominantly expressed in nociceptors (pain-sensing neurons), QAQ selectively accumulates in these cells, sparing motor neurons and non-nociceptive sensory fibers.^{[1][2]}

Phase 2: Intracellular Blockade & Photoswitching

Once inside the cytosol, QAQ binds to the intracellular side of voltage-gated channels (Nav1.7, Nav1.8, Kv channels).^[1]

- Dark / 500 nm (Trans State): The molecule is in the thermodynamically stable trans configuration.^{[1][2]} It binds with high affinity to the channel pore, blocking ion conduction and silencing the neuron (Analgesia).^[1]
- 360–380 nm (Cis State): UV illumination isomerizes the azobenzene bond to cis.^{[1][2]} The bent molecule dissociates from the channel pore, restoring ion flow and action potential firing (Recovery).

Mechanistic Visualization (Graphviz)^{[1][2]}



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Figure 1: The **QAQ dichloride** mechanism.^{[1][2]} (1) Entry via activated TRPV1 channels.^{[1][2][3][4][5][6][7]} (2) Intracellular blockade of Nav/Kv channels in the Trans state. (3) Reversal of blockade via UV-induced isomerization to Cis.^{[1][2]}

Experimental Protocols

Loading Protocol (In Vitro / Patch Clamp)

Objective: Intracellular loading of QAQ for single-cell photoswitching.^{[1][2]}

- Preparation: Dissolve **QAQ dichloride** in the internal pipette solution.
 - Concentration: 50–200 μM .^{[1][2]}

- Note: QAQ is membrane impermeant; including it in the pipette ensures direct loading upon whole-cell break-in.[1][2]
- Break-in: Establish whole-cell configuration. Allow 5–10 minutes for diffusional equilibration between pipette and cytosol.
- Baseline Recording: Record voltage-gated currents (Nav or Kv) in the dark (QAQ is naturally trans and blocking). Currents should be significantly reduced compared to drug-free controls. [1][2]
- Photoswitching:
 - Unblock: Expose cell to 380 nm light (LED or mercury arc lamp) for 1–5 seconds. Observe rapid restoration of current (Cis state).
 - Re-block: Expose cell to 500 nm light (or wait in dark) to restore block (Trans state).[1][2]

"Optical Analgesia" Protocol (Ex Vivo / In Vivo)

Objective: Selective silencing of nociceptors using the "Trojan Horse" method.[1]

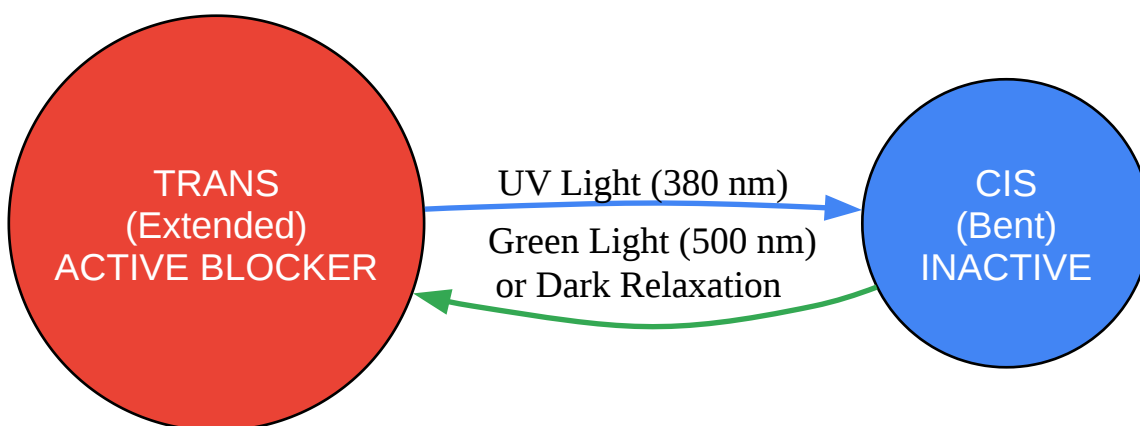
- Co-Application: Apply QAQ (50–100 μ M) extracellularly along with a TRPV1 agonist (e.g., Capsaicin 1 μ M).[1][2]
- Incubation: Allow 10–15 minutes for QAQ to permeate through open TRPV1 channels.
- Washout: Wash extracellular solution thoroughly to remove Capsaicin and extracellular QAQ. [1]
 - Result: Only TRPV1+ cells now contain intracellular QAQ.[1][2]
- Testing:
 - In the Dark, TRPV1+ neurons are electrically silenced (Nav blockade).[1]
 - Under 380 nm UV, TRPV1+ neurons regain excitability.[1]

Photophysical & Pharmacological Data[3][11]

The following table summarizes the switching parameters and potency shifts essential for experimental design.

Parameter	Value / Condition	Notes
Isomerization ()	360 – 380 nm	UV light.[1][2] Produces photostationary state (PSS) with high % Cis.[1][2]
Isomerization ()	480 – 500 nm	Visible Green/Cyan light.[1][2] Restores Trans state.[2][6]
Thermal Relaxation	Slow (Minutes)	Relaxes to Trans in the dark. [1][2]
Potency (Trans)	High (IC ₅₀ 1–10 μM)	Effective blocker of Nav1.x, Kv1.x.[1][2]
Potency (Cis)	Low (IC ₅₀ > 100 μM)	Weak blocker; allows current flow.[1][2]
Target Channels	Nav, Kv, Cav	Intracellular pore blocker (non-selective among voltage-gated cations).[1][2]
Entry Channels	TRPV1, P2X7, TRPA1*	TRPA1 entry is less efficient and debated in some contexts; TRPV1 is primary.[1]

Isomerization Logic Diagram



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Figure 2: The photocycles of QAQ. Trans is the resting, blocking state. Cis is the transient, non-blocking state induced by UV light.[1]

Safety & Handling (E-E-A-T)

- Light Sensitivity: QAQ is light-sensitive.[1][2][8][9][10] Store solid and stock solutions in amber vials or foil-wrapped containers at -20°C. Ambient room light may cause partial isomerization, affecting experimental consistency.[1][2]
- Toxicity: While QAQ itself is membrane impermeant, it is a derivative of local anesthetics.[1] Standard chemical hygiene (gloves, goggles) is required.[1][2]
- Control Experiments: Always perform a vehicle control (Capsaicin alone) to distinguish between QAQ blockade and Capsaicin-induced desensitization of TRPV1.[1][2]

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